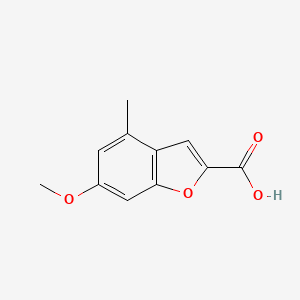

6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-3-7(14-2)4-9-8(6)5-10(15-9)11(12)13/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAQATSEIVZBKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=C(O2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427427-80-2 | |

| Record name | 6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of transition-metal catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Chemical Properties and Structure

6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid has the molecular formula . Its unique structure, characterized by a benzofuran ring with methoxy and methyl substituents, enhances its lipophilicity and biological activity. This structural specificity is crucial for its interactions with biological targets.

Scientific Research Applications

1. Antimicrobial Activity

Research indicates that benzofuran derivatives, including 6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid, exhibit significant antimicrobial properties. The mechanism involves interference with microbial biochemical pathways, leading to the inhibition of essential processes.

Case Study: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of various benzofuran derivatives, this compound was tested against Gram-positive cocci and Gram-negative rods. Results indicated a strong inhibitory effect on several strains, suggesting its utility in developing new antimicrobial agents .

2. Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in the inhibition of KAT6A and KAT6B enzymes, which are pivotal in chromatin regulation and cancer progression.

Case Study: Cancer Cell Line Studies

In vitro assays demonstrated that 6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid significantly reduces cell viability in various cancer cell lines at micromolar concentrations. The mechanism was attributed to KAT6A/B inhibition, which plays a role in chromatin remodeling associated with tumorigenesis .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the benzofuran structure significantly influence biological activity. Key findings include:

| Substituent Position | Activity Level | IC50 Values |

|---|---|---|

| Position 4 | Varied | Up to 24 nM |

| Position 6 | Enhanced | Low micromolar |

The presence of methoxy groups has been linked to improved cellular permeability and activity against cancer targets .

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects . For example, its antimicrobial activity may result from the inhibition of bacterial enzymes .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

Key structural analogs include:

Halogenated Derivatives

Halogenation significantly alters properties:

- Methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (V) : Chlorine substituents improve lipophilicity, which may influence membrane permeability in biological systems .

Compared to the target compound, halogenated derivatives exhibit higher molecular weights and altered solubility profiles, making them less suitable for aqueous-phase reactions but advantageous in hydrophobic environments.

Biological Activity

6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique substitution pattern with methoxy and methyl groups on the benzofuran ring, which enhances its lipophilicity and biological interactions. This structural specificity is crucial for its activity against various biological targets.

Antimicrobial Activity

Research indicates that benzofuran derivatives, including 6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid, exhibit significant antimicrobial properties. The mechanism of action involves interference with microbial biochemical pathways, leading to the inhibition of essential processes. A detailed study showed that this compound effectively inhibited several microbial strains, demonstrating its potential as an antimicrobial agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies focusing on KAT6A and KAT6B inhibition have demonstrated that derivatives of benzofuran can modulate chromatin regulation, which is pivotal in cancer progression. In vitro assays have shown that certain derivatives exhibit low micromolar activity against cancer cell lines, indicating their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the benzofuran structure significantly influence biological activity. For instance, the introduction of different substituents at specific positions on the benzofuran ring can enhance or diminish activity against target enzymes or receptors. Key findings include:

- Position 4 and 6 Substitutions : Compounds with specific substitutions at these positions showed varied KAT6A inhibitory activities, with some achieving IC50 values as low as 24 nM .

- Methoxy Group Influence : The presence of methoxy groups has been linked to improved cellular permeability and activity against cancer targets .

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of various benzofuran derivatives, 6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid was tested against Gram-positive cocci and Gram-negative rods. Results indicated a strong inhibitory effect on several strains, suggesting its utility in developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer effects of this compound in various cancer cell lines. The study revealed that it could significantly reduce cell viability at micromolar concentrations. The mechanism was attributed to KAT6A/B inhibition, which plays a role in chromatin remodeling associated with tumorigenesis .

Data Tables

Q & A

Q. What are the established synthetic routes for 6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves multi-step processes, including benzofuran core formation, methoxy group introduction, and carboxylation. A common approach uses NaH in THF as a base for deprotonation, followed by cyclization under acidic conditions . For example, NaH-mediated etherification at 0°C in THF can yield intermediates, which are further carboxylated using CO₂ or carbonylation reagents . Reaction temperature (e.g., 50°C for carboxylation) and solvent polarity significantly affect yield, with THF providing optimal solvation for intermediates. Yields range from 60–80% depending on purity of starting materials and catalyst choice (e.g., Pd catalysts for cross-coupling steps) .

Q. Which spectroscopic techniques are recommended for structural confirmation, and what key data should researchers prioritize?

- Methodological Answer : 1H/13C NMR is critical for confirming substituent positions on the benzofuran ring. Key signals include:

- Methoxy protons: δ ~3.8–4.0 ppm (singlet, integrating for 3H).

- Benzofuran aromatic protons: δ ~6.5–7.5 ppm (multiplet patterns depend on substitution) .

IR spectroscopy identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹ broad) and C=O stretches (~1700 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight (expected [M+H]+ for C₁₁H₁₀O₄: 207.0667) .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to minimize oxidation of the methoxy and carboxylic acid groups. Avoid prolonged exposure to light, as benzofuran derivatives are prone to photodegradation. For solutions, use anhydrous DMSO or DMF, and test stability via HPLC every 48 hours .

Advanced Research Questions

Q. How can contradictory reports on reaction yields using different catalysts be resolved?

- Methodological Answer : Contradictions often arise from trace moisture in solvents or variable catalyst activation. For Pd-mediated cross-coupling steps, pre-activate catalysts (e.g., Pd(PPh₃)₄ with 10% PPh₃ ligand) in anhydrous conditions. Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. For example, carboxylation with CO₂ may require higher pressures (2–5 atm) to achieve >75% yield, whereas atmospheric conditions yield <50% .

Q. What strategies improve regioselectivity in functionalizing the benzofuran core?

- Methodological Answer : Use directing groups (e.g., ester or amide moieties) to steer electrophilic substitution. For instance, the methoxy group at C6 directs electrophiles to C5 via resonance effects. Computational modeling (DFT) can predict reactive sites: HOMO localization at C3 and C7 favors nucleophilic attack . Experimentally, bromination at C5 is achieved using NBS in CCl₄ with >90% regioselectivity .

Q. How does the electronic nature of substituents influence reactivity in nucleophilic acyl substitution?

- Methodological Answer : Electron-withdrawing groups (e.g., –NO₂) at C4 increase electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. Conversely, electron-donating groups (e.g., –OCH₃ at C6) reduce reactivity. Kinetic studies show a Hammett ρ value of +1.2 for substitutions at C2, indicating sensitivity to electronic effects .

Key Considerations for Researchers

- Contradictory Data : Cross-validate synthetic protocols using control reactions (e.g., omitting catalysts) to isolate variables.

- Biological Applications : Explore antimicrobial activity via microdilution assays (MIC testing) against Gram-positive bacteria, leveraging structural parallels to 3-chloro-6-methoxy-benzothiophene derivatives .

- Advanced Characterization : Utilize X-ray crystallography to resolve ambiguities in substituent positioning, particularly for polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.